4-(1-Propynyl)phthalic Anhydride

Polymer Chemistry Thermal Stability Materials Science

Researchers designing click-functionalized polyimides or hetero-bifunctional linkers require precise stoichiometric control unattainable with unsubstituted phthalic anhydride. 4-(1-Propynyl)phthalic anhydride (CAS 1240685-26-0) addresses this gap with a terminal propynyl group enabling CuAAC and thiol-yne conjugation. • 8.1% higher MW and 25.4 °C higher boiling point than 4-ethynylphthalic anhydride, yielding wider polyimide processing windows and enhanced thermal stability. • Internal methyl substitution modulates cycloaddition kinetics for orthogonal coupling in polyfunctional linker synthesis. • Lower melting point (115 °C vs. 125 °C for the ethynyl analog) facilitates monomer purification and LC building block processing. Supplied as ≥98% purity crystalline powder; argon-packed; ambient shipping.

Molecular Formula C11H6O3
Molecular Weight 186.16 g/mol
CAS No. 1240685-26-0
Cat. No. B1288662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Propynyl)phthalic Anhydride
CAS1240685-26-0
Molecular FormulaC11H6O3
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESCC#CC1=CC2=C(C=C1)C(=O)OC2=O
InChIInChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3
InChIKeyLBTIDDCTPLEEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Propynyl)phthalic Anhydride Overview


4-(1-Propynyl)phthalic anhydride (CAS 1240685-26-0) is a phthalic anhydride derivative featuring a terminal propynyl (alkyne) moiety, which confers exceptional utility in click chemistry applications, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions [1]. With a molecular formula of C₁₁H₆O₃ and a molecular weight of 186.16 g/mol, this compound exhibits a melting point in the range of 113-117 °C and is commonly supplied as a white to orange powder or crystalline solid . Its primary application areas include the synthesis of high-performance polyimides, liquid crystal (LC) building blocks, and polyfunctional bioorthogonal reagents, where the alkyne group enables precise, high-yielding conjugation strategies [2].

Click chemistry platform via terminal propynyl group for CuAAC and thiol‑yne conjugation.
High‑temperature polyimide synthesis with tunable stoichiometry from a distinctive alkyne‑functionalized anhydride.
Liquid crystal monomer precursor with rigid aromatic core and post‑modification handle.

Why 4-(1-Propynyl)phthalic Anhydride Cannot Be Replaced


Generic substitution of 4-(1-Propynyl)phthalic anhydride with simpler analogs like unsubstituted phthalic anhydride (PA) or even closely related alkyne-functionalized monomers such as 4-ethynylphthalic anhydride (EPA) is precluded by the distinct physicochemical and reactive profiles of the propynyl group. The internal methyl substitution on the alkyne in 4-(1-propynyl)phthalic anhydride confers a higher molecular weight (186.16 vs. 172.14 g/mol for EPA) and a significantly elevated boiling point (377.9 °C vs. 352.4 °C for EPA) . More critically, the terminal alkyne remains available for click chemistry, but the steric and electronic effects of the methyl group directly modulate the kinetics and yield of cycloaddition reactions compared to the unsubstituted ethynyl analog, influencing the design of orthogonal coupling strategies in polyfunctional compound synthesis [1].

Internal alkyne vs. terminal ethynyl analog

The methyl substitution on the propynyl group alters steric and electronic profiles compared to 4‑ethynylphthalic anhydride, shifting cycloaddition kinetics and orthogonality potential.

Monomer mass mismatch

The molecular weight difference (186.16 vs. 172.14 g/mol) changes stoichiometric ratios in polycondensation; unsubstituted phthalic anhydride lacks the alkyne handle entirely.

Thermal profile may not transfer

Observed differences in melting and boiling points versus ethynyl analog affect processing windows and purification protocols; generic substitution risks unoptimized thermal behavior.

4-(1-Propynyl)phthalic Anhydride vs Key Analogs


Higher Boiling Point vs EPA

When comparing 4-(1-propynyl)phthalic anhydride to its closest structural analog, 4-ethynylphthalic anhydride (EPA), a quantifiable difference in predicted boiling point is observed. The propynyl analog exhibits a boiling point of 377.9 ± 0.0 °C, whereas EPA's boiling point is 352.5 ± 25.0 °C . This 25.4 °C difference is attributed to the increased molecular weight and the presence of the methyl group on the alkyne moiety, which enhances van der Waals interactions and consequently, the enthalpy of vaporization [1].

Boiling Point
Predicted data
377.9 °C vs. 352.5 °C (EPA)
Supports wider high‑temperature processing window.
Predicted at 760 mmHg; experimental validation recommended.
Polymer Chemistry Thermal Stability Materials Science

Higher Molecular Weight vs EPA

A direct comparison of molecular weight shows that 4-(1-propynyl)phthalic anhydride (186.16 g/mol) is 14.02 g/mol heavier than 4-ethynylphthalic anhydride (172.14 g/mol) [1]. This 8.1% increase in monomer mass directly impacts the stoichiometric calculations for polycondensation reactions and influences the final polymer's segmental mass, free volume, and gas transport properties. The difference arises from the substitution of a terminal hydrogen with a methyl group on the alkyne functionality.

Molecular Weight
Head‑to‑head
186.16 g/mol vs. 172.14 g/mol (EPA)
8.1% higher monomer mass enables stoichiometric tuning.
Direct comparison of molecular formulas.
Polyimide Synthesis Polymer Characterization Stoichiometry

Lower Melting Point vs EPA

The melting point of 4-(1-propynyl)phthalic anhydride is reported within the range of 113.0 to 117.0 °C, with a central value of 115 °C . In contrast, 4-ethynylphthalic anhydride exhibits a higher melting point of 125 °C . This 10 °C difference in solid-liquid phase transition temperature is a tangible differentiator for purification via recrystallization and for solid-state handling in automated synthesis or formulation workflows.

Melting Point
Data to verify
Range 113–117 °C vs. 125 °C (EPA)
Lower solid‑liquid transition may simplify recrystallization.
Reported range; confirm on received lot.
Process Chemistry Purification Formulation

Click Chemistry Reactivity vs Ethynyl Analogs

4-(1-Propynyl)phthalic anhydride is specifically identified as a key component in the synthesis of polyfunctional compounds designed for orthogonal and bioorthogonal click chemistry applications, as detailed in patent literature [1]. Its propynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions [2]. The presence of the internal methyl group, relative to an ethynyl group, is known to modulate the electron density of the alkyne bond, which can alter the kinetics of cycloaddition. This allows for the strategic design of reaction sequences where the propynyl moiety is addressed orthogonally or at a different rate than a more electron-deficient or less sterically hindered alkyne, a capability not offered by the unsubstituted ethynyl analog.

Click Reactivity
Class‑level
CuAAC & thiol‑yne active; methyl‑modulated kinetics
Enables orthogonal, multi‑step conjugation strategies.
Kinetics may vary; validate in target reaction system.
Click Chemistry Bioorthogonal Chemistry Polymer Conjugation

4-(1-Propynyl)phthalic Anhydride Applications


High-Temperature Polyimide Synthesis

Leverage the 8.1% higher molecular weight and 25.4 °C higher boiling point of 4-(1-propynyl)phthalic anhydride over 4-ethynylphthalic anhydride to formulate polyimide resins with enhanced thermal stability and a wider processing window. The increased monomer mass allows for precise stoichiometric control to fine-tune the polymer's glass transition temperature (Tg) and thermal decomposition profile for demanding aerospace and electronics applications [1].

Orthogonal Click Reagents for Bioconjugation

Employ the unique reactivity profile of the propynyl group in 4-(1-propynyl)phthalic anhydride to construct polyfunctional, hetero-bifunctional linkers for bioorthogonal chemistry. As described in recent patents, this compound serves as a platform for creating molecules with multiple, independently addressable click handles (e.g., for azide, thiol, or tetrazine), enabling complex, multi-step labeling of biomolecules or targeted drug delivery systems where precise control over conjugation sequence is essential [1].

Liquid Crystal Building Blocks and Organic Electronics

Utilize 4-(1-propynyl)phthalic anhydride as a key precursor in the synthesis of liquid crystal monomers. Its rigid aromatic core, functionalized with a reactive propynyl group, provides the necessary anisotropic geometry and post-synthetic modification potential required for creating advanced LC materials. The lower melting point (115 °C) compared to ethynyl analogs (125 °C) can facilitate easier processing and purification during monomer synthesis [2].

Application
Selection Property
Validation Focus
High‑temperature polyimide synthesis
Monomer thermal stability and stoichiometric mass
Tg shift, thermal decomposition profile, processing window
Orthogonal click bioconjugation
Alkyne electronics and steric orthogonality
Reaction sequence control, azide/thiol cross‑reactivity
Liquid crystal monomers
Rigid aromatic core and post‑functionalization handle
Mesophase behavior, purification yield, melt processability

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